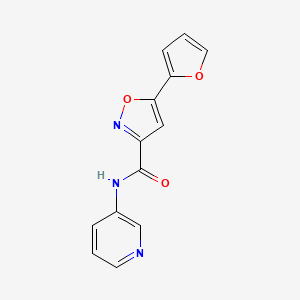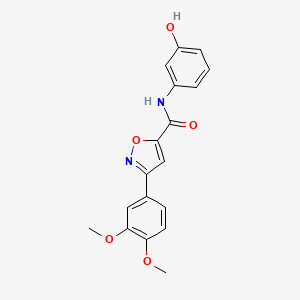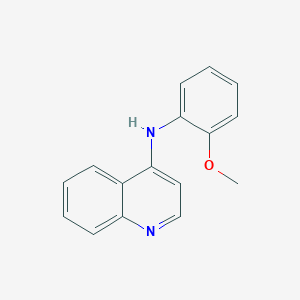![molecular formula C22H19N3O B4489300 N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide](/img/structure/B4489300.png)
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide
Overview
Description
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole core linked to a phenylacetamide moiety, which enhances its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide typically involves the condensation of o-phenylenediamine with benzaldehyde to form the benzimidazole core. This is followed by the reaction with phenylacetic acid or its derivatives under acidic or basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often employs high-throughput synthesis techniques. These methods may involve microwave-assisted synthesis, which provides better yields and shorter reaction times compared to conventional heating methods .
Types of Reactions:
Oxidation: The benzimidazole core can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the nitro group in substituted benzimidazoles can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazoles.
Substitution: Halogenated benzimidazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of microbial and cancer cells. Additionally, it can interfere with the function of enzymes involved in cell division and metabolism, leading to cell death .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
N-Phenylbenzimidazole: A derivative with a phenyl group attached to the nitrogen atom.
Comparison: N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide is unique due to the presence of both a benzimidazole core and a phenylacetamide moiety. This combination enhances its biological activity compared to simpler benzimidazole derivatives .
Properties
IUPAC Name |
N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-20(15-16-9-3-1-4-10-16)25-21(17-11-5-2-6-12-17)22-23-18-13-7-8-14-19(18)24-22/h1-14,21H,15H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRNNZJIYRAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4489222.png)
![3-(3,5-DICHLOROPHENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4489227.png)
![1-(ETHANESULFONYL)-N-[2-(ETHYLSULFANYL)PHENYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4489228.png)
![4-{6-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine](/img/structure/B4489235.png)
![N-Ethyl-4-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine](/img/structure/B4489236.png)
![N-(3,4-dimethylphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4489237.png)
![N-(1-methyl-4-piperidinyl)-1-[(3-phenylpropyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4489245.png)

![6-[2-(4-methoxyphenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4489260.png)
![4-(4-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-pyrimidinyl)morpholine](/img/structure/B4489264.png)
![(3-Hydroxypropyl)[(3-methyl-4-propoxyphenyl)sulfonyl]amine](/img/structure/B4489275.png)
![N-{4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-2-METHYLPHENYL}-N-METHYLMETHANESULFONAMIDE](/img/structure/B4489287.png)

